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Compound of Interest

Compound Name: C646

Cat. No.: B1668185

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of C646, a well-characterized small
molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein
(CBP). C646 is a valuable tool for studying the roles of p300/CBP in various biological
processes, including gene regulation, cell cycle control, and apoptosis.[1][2][3] This document
will objectively compare the performance of C646 with other relevant inhibitors, supported by
experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison

C646 is a competitive inhibitor of p300 with a Ki of 400 nM.[1][4][5] While it is a potent and
widely used tool, other inhibitors such as A-485 have been developed with significantly higher
potency. The following tables summarize the quantitative data for C646 and its key
comparators.

Table 1: In Vitro Potency of p300/CBP Inhibitors
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Compound Target IC50 (nM) Ki (nM) Notes
Competitive
C646 p300 1600[4][6] 400[1][4][5] o
inhibitor.
Generally
considered
CBP - - _
equipotent to
p300.
Potent and
A-485 p300 9.8[7] - selective
inhibitor.
CBP 2.6[7] -
Covalent inhibitor
Compound 2
p300 166[8] - based on A-485
(covalent)

scaffold.

Table 2: Cellular Activity on Histone Acetylation
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Compound Cell Line Assay Target EC50 (nM) Notes
) Modest
High-content o
C646 PC-3 ) H3K27Ac inhibition at
microscopy
3h[9]
Significantly
High-content more potent
A-485 PC-3 _ H3K27Ac 73[9] _
microscopy than C646 in
cells.
Demonstrate
s selectivity
High-content for
PC-3 _ H3K9Ac >10,000[9]
microscopy p300/CBP-
mediated
marks.
More potent
] than the
Compound 2 High-content )
PC-3 ) H3K27Ac 37[8] reversible
(covalent) microscopy o
inhibitor A-
485.

Selectivity and Off-Target Profile

While C646 is described as selective for p300/CBP over other HATs like PCAF, GCNS5, and
MOZ, it has been shown to exhibit off-target activity against histone deacetylases (HDACS) at

higher concentrations.[2]

Table 3: Selectivity Profile of C646
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Target IC50 (pM) Notes

p300 (HAT) 1.6[4][6] Primary Target

PCAF (HAT) >100 Selective over PCAF.
GCNS5 (HAT) >100 Selective over GCN5.
MOZ (HAT) >100 Selective over MOZ.
HDAC1 >100 No significant inhibition.
HDAC2 20.3 Off-target inhibition.
HDAC3 11.4 Off-target inhibition.
HDAC6 7.0 Off-target inhibition.
HDACS8 31.5 Off-target inhibition.

Data for HDAC inhibition from van den Bosch et al., 2015.

Signaling Pathway Analysis: The NF-kB Pathway

p300/CBP are crucial coactivators in the NF-kB signaling pathway, which is a key regulator of
inflammation and cell survival. C646 has been shown to inhibit the NF-kB pathway by blocking
the acetylation of key components like the p65 subunit.[2][10]
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C646 inhibits NF-kB signaling by blocking p300/CBP-mediated acetylation of p65.

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
(Radioactive)

This protocol is adapted from Bowers et al., 2010.[11]

e Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH
7.9), 5mM DTT, 80 uM EDTA, and 40 pg/mL BSA.

e Enzyme and Substrate Addition: Add 5 nM of recombinant p300 enzyme and 100 puM of H4-
15 peptide substrate to the reaction mixture.
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Inhibitor Incubation: Add C646 or other test compounds at various concentrations. Ensure
the final DMSO concentration is below 5%. Incubate at 30°C for 10 minutes.

Reaction Initiation: Initiate the reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-
acetyl-CoA to a final concentration of 20 uM.

Reaction Incubation: Incubate the reaction at 30°C for 10 minutes.
Quenching: Stop the reaction by adding 14% (w/v) SDS.

Analysis: Analyze the incorporation of 14C-acetyl into the histone peptide using Tris-Tricine
SDS-PAGE followed by phosphorimaging.

Cellular Histone Acetylation Assay (High-Content
Microscopy)

This protocol is based on the methods described by Lasko et al., 2017.[9]

Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 96-well plate and allow them to
adhere. Treat the cells with C646, A-485, or other inhibitors at various concentrations for the
desired time (e.g., 3 hours).

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize
with 0.1% Triton X-100 in PBS.

Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS).
Incubate with a primary antibody against the specific histone modification of interest (e.g.,
anti-H3K27ac). Follow with a fluorescently labeled secondary antibody.

Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the
fluorescence intensity of the histone modification signal within the nuclear region. Normalize
the signal to the control (DMSO-treated) cells.

Experimental Workflow Diagram
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Workflow for comparing p300/CBP inhibitors in vitro and in cellular assays.

Conclusion

C646 remains a valuable and widely used chemical probe for investigating the biological
functions of p300/CBP. Its selectivity for p300/CBP over other HAT family members is a key
advantage. However, researchers should be aware of its off-target effects on HDACs,
particularly at concentrations above 10 uM. For studies requiring higher potency and cellular
efficacy, newer inhibitors like A-485 and its covalent counterparts may be more suitable
alternatives. The choice of inhibitor should be guided by the specific experimental context,
including the required potency, selectivity, and desired duration of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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